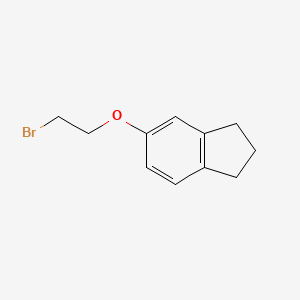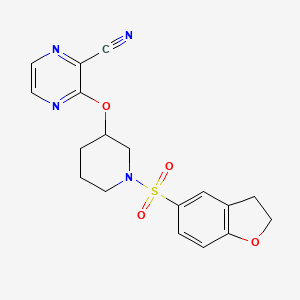![molecular formula C21H27N7O B2607357 4-(6-(4-苄基哌嗪-1-基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉 CAS No. 897758-48-4](/img/structure/B2607357.png)
4-(6-(4-苄基哌嗪-1-基)-1-甲基-1H-吡唑并[3,4-d]嘧啶-4-基)吗啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant biological activities, including anti-tubercular activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .科学研究应用
抗氧化剂和酶抑制剂
由 Özil, Parlak 和 Baltaş (2018) 进行的一项研究描述了合成含有吗啉和哌嗪骨架的苯并咪唑衍生物,并评估了它们的体外抗氧化活性和葡萄糖苷酶抑制剂。这些化合物使用快速“一锅”硝基还原环化反应合成,并使用各种分析方法评估它们的抗氧化活性。结果表明,所有化合物都表现出显着的清除活性,并且一些化合物表现出的抑制潜力远好于标准阿卡波糖,突出了它们作为抗氧化剂和酶抑制剂的潜力 (Özil, Parlak, & Baltaş, 2018)。
抗癌和抗炎应用
Rahmouni 等人 (2016) 探索了新型吡唑并嘧啶衍生物的合成,这些衍生物显示出作为抗癌和抗 5-脂氧合酶剂的潜力。这些化合物通过缩合合成,并评估了它们对各种癌细胞系的细胞毒活性。该研究表明,这些衍生物可以作为在癌症治疗和炎症相关疾病中进一步开发的先导 (Rahmouni 等人,2016)。
神经退行性和神经精神疾病治疗
Li 等人 (2016) 发现了一组不同的 3-氨基吡唑并[3,4-d]嘧啶酮作为磷酸二酯酶 1 (PDE1) 的有效抑制剂,在治疗精神分裂症和阿尔茨海默病相关的认知缺陷以及其他中枢神经系统疾病方面具有潜在应用。这项工作突出了这些化合物在神经退行性和神经精神疾病中的治疗潜力 (Li 等人,2016)。
抗菌活性
Genin 等人 (2000) 合成了一系列氮碳连接的(唑基苯基)恶唑烷酮抗菌剂,将该类化合物的活性范围扩展到包括革兰氏阴性菌。这项研究提供了对可以增强这些化合物抗菌活性(特别是对革兰氏阴性菌)的结构修饰的见解 (Genin 等人,2000)。
作用机制
Target of Action
Similar compounds have been found to interact with proteins such as oxidoreductase .
Mode of Action
It is known that similar compounds can exhibit significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant inhibitory activity, suggesting that they may interfere with key enzymatic processes .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
生化分析
Biochemical Properties
4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including mitogen-activated protein kinase 14 (MAPK14), which is involved in the MAP kinase signal transduction pathway . This interaction is essential for regulating cellular responses to different stimuli, such as stress and cytokines. The compound’s binding to MAPK14 can modulate the enzyme’s activity, influencing downstream signaling pathways and cellular functions.
Cellular Effects
The effects of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of serotonin receptors, particularly the 5-HT3 receptor, which plays a role in psychiatric disorders such as anxiety and depression . By interacting with these receptors, the compound can alter serotonin levels in the brain, affecting mood and behavior.
Molecular Mechanism
At the molecular level, 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, the compound’s interaction with MAPK14 can inhibit the enzyme’s activity, affecting the phosphorylation of downstream targets and altering cellular responses to stress . Additionally, its binding to serotonin receptors can modulate neurotransmitter release and signal transduction in the brain .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its long-term effects on cellular function. In vitro studies have shown that the compound can maintain its activity for extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine vary with different dosages. Studies have shown that low doses of the compound can produce significant therapeutic effects, such as reducing anxiety-like behaviors in mice . Higher doses may lead to toxic or adverse effects, including alterations in normal cellular functions and potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with MAPK14 can influence the metabolism of glucose and lipids, affecting energy production and storage . Additionally, its modulation of serotonin receptors can impact neurotransmitter metabolism in the brain .
Transport and Distribution
The transport and distribution of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions .
Subcellular Localization
The subcellular localization of 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its interaction with MAPK14 can lead to its accumulation in the cytoplasm, where it modulates enzyme activity and cellular responses to stress . Additionally, its binding to serotonin receptors can influence its localization to synaptic vesicles in neurons .
属性
IUPAC Name |
4-[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-25-19-18(15-22-25)20(27-11-13-29-14-12-27)24-21(23-19)28-9-7-26(8-10-28)16-17-5-3-2-4-6-17/h2-6,15H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJIYAVFLJQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
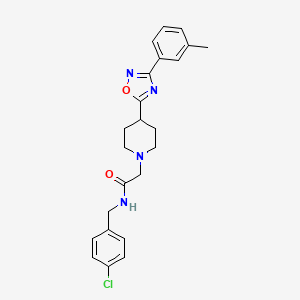
![Carbamic acid, N-[[4-(2-propyn-1-yloxy)phenyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B2607275.png)
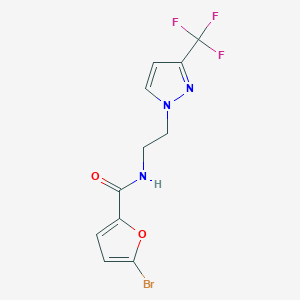
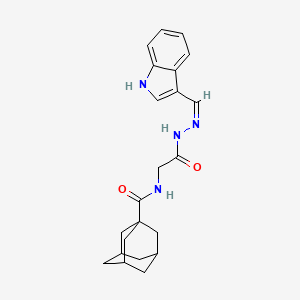
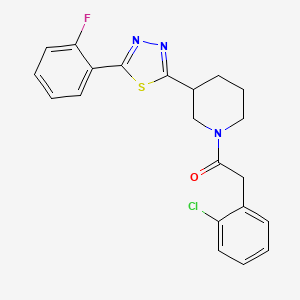
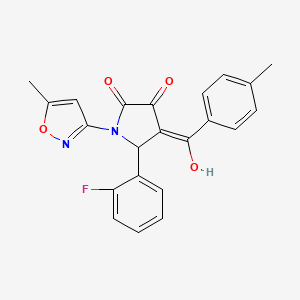

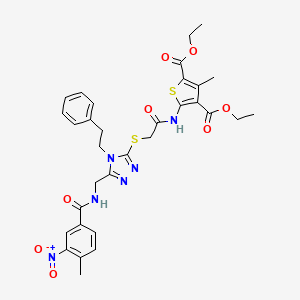
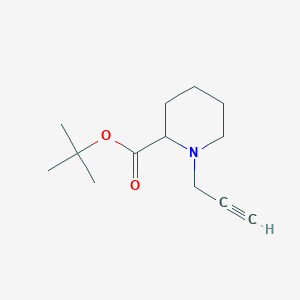
![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)
